N-(2-methyl-1,3-benzothiazol-5-yl)-2-[(pyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide
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Overview
Description
N-(2-methyl-1,3-benzothiazol-5-yl)-2-[(pyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1,3-benzothiazol-5-yl)-2-[(pyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the benzo[d]thiazole and pyrimidinyl groups. The reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, automated synthesis, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-1,3-benzothiazol-5-yl)-2-[(pyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methyl-1,3-benzothiazol-5-yl)-2-[(pyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA interaction: The compound could intercalate into DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-methyl-1,3-benzothiazol-5-yl)-2-[(pyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide include other thiazole derivatives, such as:
- 2-Aminothiazole
- Benzothiazole
- Pyrimidinylthiazole
Uniqueness
What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development.
Biological Activity
N-(2-methyl-1,3-benzothiazol-5-yl)-2-[(pyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a benzothiazole moiety linked to a pyrimidine and thiazole framework. This unique combination contributes to its biological properties.
1. Anticancer Activity
Several studies have highlighted the anticancer potential of thiazole derivatives, including the compound . For instance, structural analogs have shown promising results against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
22c | HCT116 | 6.37 | PTP1B inhibition |
23e | MCF-7 | Not specified | Interacts with catalytic residues (Cys215, Ser216) |
35a | A549 | Not specified | Antiproliferative activity attributed to thiazolinone structure |
These findings suggest that the compound's structure allows it to effectively inhibit cancer cell proliferation by targeting key enzymes involved in tumor growth .
2. Enzyme Inhibition
The compound exhibits inhibitory activity against specific enzymes such as phosphatases and kinases, which are crucial in various signaling pathways:
- PTP1B Inhibition : The compound has been linked to significant inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in insulin signaling and cancer progression. Molecular docking studies indicate that it forms hydrogen bonds with critical residues in the enzyme's active site .
3. Antimicrobial Activity
Thiazole derivatives have demonstrated antimicrobial properties, making them candidates for treating bacterial infections. The compound's structural elements may enhance its interaction with microbial targets, although specific data on this compound's efficacy is limited .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Binding Affinity : The compound likely binds to specific receptors or enzymes within cellular pathways, modulating their activity. This selective binding is critical for its anticancer and antimicrobial effects.
Case Studies
Recent case studies have illustrated the efficacy of compounds similar to this compound:
- Study on PTP1B Inhibitors : Research indicated that modifications in the thiazole ring significantly affect PTP1B inhibitory activity, with certain derivatives showing enhanced potency .
- Antitumor Activity Assessment : A series of thiazole-based compounds were evaluated for their antiproliferative effects against multiple cancer cell lines, demonstrating varying degrees of effectiveness linked to structural features .
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6OS2/c1-9-19-11-7-10(3-4-13(11)25-9)20-14(23)12-8-24-16(21-12)22-15-17-5-2-6-18-15/h2-8H,1H3,(H,20,23)(H,17,18,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUOYZJJRWQTFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CSC(=N3)NC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.